2-(4-Amino-2-bromophenoxy)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-2-bromophenoxy)-N,N-dimethylacetamide is an organic compound that features a brominated phenoxy group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-bromophenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-amino-2-bromophenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalyst: Catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH) are often employed.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-bromophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The phenoxy group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction can modify the amino group to form different functional groups.
Scientific Research Applications
2-(4-Amino-2-bromophenoxy)-N,N-dimethylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties.
Biological Studies: It may serve as a probe or reagent in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-bromophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The brominated phenoxy group can interact with various enzymes or receptors, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-2-bromophenoxy)acetamide: This compound lacks the N,N-dimethyl substitution on the acetamide group.
2-(4-Amino-2-bromophenoxy)-N-ethylacetamide: This compound has an ethyl group instead of the N,N-dimethyl group.
Uniqueness
2-(4-Amino-2-bromophenoxy)-N,N-dimethylacetamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the N,N-dimethyl group can enhance its solubility and stability compared to similar compounds.
Properties
IUPAC Name |
2-(4-amino-2-bromophenoxy)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-13(2)10(14)6-15-9-4-3-7(12)5-8(9)11/h3-5H,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKFYDQQHHEXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=C(C=C1)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.